molecular formula C18H21F2N3O2 B2525107 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide CAS No. 2034305-80-9

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide

Cat. No. B2525107
M. Wt: 349.382
InChI Key: QXRPGEDZRSIAIB-UHFFFAOYSA-N
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Description

The compound "N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole ring and the difluorocyclohexyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular interactions, and biological activities, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an oxadiazole ring, followed by various functionalization reactions. For instance, the synthesis of antipyrine derivatives with benzamide groups involves the creation of the oxadiazole ring and subsequent attachment of the benzamide moiety . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from phenylsydnone also involves the formation of an oxadiazole derivative . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate difluorocyclohexyl and phenylpropanamide groups.

Molecular Structure Analysis

The molecular structure of compounds containing the oxadiazole ring is often characterized by X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques reveal the presence of intermolecular interactions such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal structure. The compound may also exhibit similar interactions, contributing to its solid-state properties and potentially affecting its biological activity.

Chemical Reactions Analysis

The reactivity of compounds with similar structures can be quite diverse. For example, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide reacts with dihaloalkanes and aldehydes to form hexahydro-4-pyrimidinones or oxazolidines . This indicates that the compound of interest may also undergo chemoselective reactions with electrophiles, leading to the formation of new heterocyclic structures. Such reactivity could be exploited in the synthesis of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the one are influenced by their molecular structure. The presence of the oxadiazole ring and substituents such as the difluorocyclohexyl group can affect properties like solubility, melting point, and stability. The antipyrine-like derivatives discussed in the papers exhibit solid-state structures stabilized by hydrogen bonds and electrostatic interactions . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Anticancer Applications

Compounds with 1,3,4-oxadiazole derivatives have shown promising anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. For instance, a series of substituted benzamides with 1,3,4-oxadiazole units were synthesized and evaluated for their anticancer activity, showing moderate to excellent efficacy compared to the reference drug etoposide (B. Ravinaik et al., 2021).

Antiepileptic Activity

Novel compounds incorporating 1,3,4-oxadiazole structures have been investigated for their anticonvulsant activities. For example, limonene and citral-based 1,3,4-oxadiazoles have been studied using various seizure models, showing significant antiepileptic potential (H. Rajak et al., 2013).

Material Science Applications

Fluorinated heterocyclic polyamides containing 1,3,4-oxadiazole units have been synthesized for their potential use in high-performance materials due to their excellent thermal stability, electrical insulating properties, and mechanical toughness (E. Hamciuc et al., 2001).

Photochemical Synthesis

The photochemistry of fluorinated 1,3,4-oxadiazoles has been explored for synthesizing novel fluorinated structures, demonstrating the versatility of these compounds in synthetic chemistry (A. Pace et al., 2004).

Safety And Hazards

The safety and hazards of “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide” are not directly available. However, similar compounds like “3- { [ (4,4-difluorocyclohexyl) (methyl)amino]methyl}-5- (trifluoromethyl)phenol” have Material Safety Data Sheets (MSDS) available1.


Future Directions

The future directions for “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide” are not directly available. However, there are discussions on the future of difluoromethylation processes6.


Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide”. For more accurate information, further research and laboratory analysis would be required.


properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c19-18(20)10-8-14(9-11-18)17-22-16(25-23-17)12-21-15(24)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRPGEDZRSIAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CCC3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide

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